1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

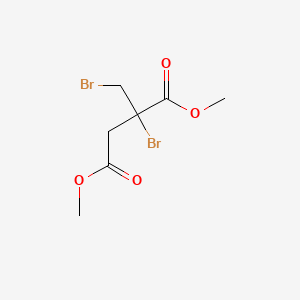

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is an organic compound with the molecular formula C7H10Br2O4. It is also known by its IUPAC name, dimethyl 2-bromo-2-(bromomethyl)succinate . This compound is characterized by the presence of two bromine atoms and two ester groups, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate can be synthesized through the bromination of dimethyl succinate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

化学反応の分析

Types of Reactions

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents such as water or alcohols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted esters, amides, or thiol esters.

Reduction: Products include alcohols or alkanes.

Oxidation: Products include carboxylic acids or ketones.

科学的研究の応用

Chemical Properties and Structure

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate features a distinctive structure characterized by multiple bromine substituents and ester functionalities. This structural configuration contributes to its reactivity and versatility in synthetic chemistry.

Applications in Organic Synthesis

1. Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. Its bromine atoms make it a suitable precursor for further functionalization, enabling the synthesis of various complex molecules, particularly in the pharmaceutical industry.

2. Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are pivotal in the development of new materials and drugs. The compound's ability to participate in such reactions enhances its value in synthetic organic chemistry.

Biological Applications

1. Anticancer Research

Recent studies have explored the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

- Reactive Oxygen Species Induction : Increased levels of reactive oxygen species can lead to oxidative stress, contributing to cancer cell death.

Case Study: Anticancer Efficacy

A study demonstrated that treatment with brominated analogs resulted in significant cytotoxic effects against breast cancer cell lines, highlighting their potential as therapeutic agents.

Table: Summary of Applications

作用機序

The mechanism of action of 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .

類似化合物との比較

Similar Compounds

Dimethyl succinate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.

Dimethyl 2-bromo succinate: Contains only one bromine atom, resulting in different reactivity and applications.

Dimethyl 2,3-dibromo succinate: Has bromine atoms at different positions, leading to distinct chemical behavior.

Uniqueness

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is unique due to the presence of two bromine atoms and two ester groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various chemical processes .

生物活性

1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a diester functional group. The molecular formula is C10H12Br2O4, indicating a complex structure that may contribute to its biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can inhibit the growth of various bacterial strains. A broth microdilution assay demonstrated that derivatives of similar structures had minimum inhibitory concentrations (MICs) against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .

Table 1: Antimicrobial Activity of Related Brominated Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Compound A | 16 | Escherichia coli |

| Compound B | 32 | Pseudomonas aeruginosa |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar brominated compounds have shown to inhibit the expression of inflammatory mediators in vitro. For example, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives were found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study: Inhibition of Inflammatory Mediators

In a controlled study using rat mast cell lines, it was observed that specific derivatives significantly suppressed COX-2 activity and mRNA expression at concentrations as low as 500 µM. This suggests a potential therapeutic application in managing inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

- NF-κB Pathway : Studies indicate that brominated compounds can inhibit NF-κB activation, leading to reduced transcription of pro-inflammatory genes.

- TRPV Channels : Some derivatives have been shown to act on transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of brominated compounds. Research indicates that the positioning of bromine atoms significantly affects the potency and selectivity of these compounds towards specific biological targets. For instance, substitution patterns on the aromatic ring can lead to substantial variations in activity levels .

Table 2: Structure-Activity Relationships of Brominated Compounds

| Substituent Position | Activity Change | Remarks |

|---|---|---|

| Ortho | Minor decrease | Better tolerated |

| Meta | Significant loss | Detrimental for activity |

| Para | Moderate loss | Acceptable for further study |

特性

IUPAC Name |

dimethyl 2-bromo-2-(bromomethyl)butanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLKUHRSYHVQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CBr)(C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。